![molecular formula C10H12N2O B1418528 [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amin CAS No. 1155082-68-0](/img/structure/B1418528.png)

[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amin

Übersicht

Beschreibung

“[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” is a chemical compound that falls under the category of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and so on .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

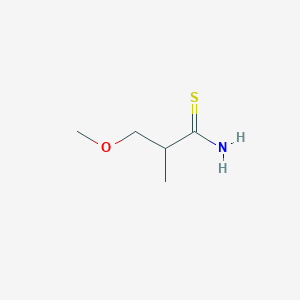

Molecular Structure Analysis

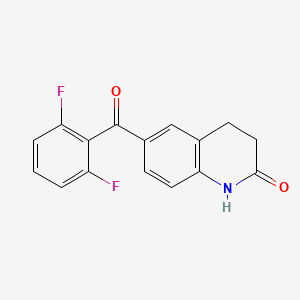

The molecular structure of “[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 Oxazole .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsaktivität

Benzoxazolderivate, einschließlich [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amin, wurden umfassend auf ihre Antikrebsaktivität untersucht . Diese Verbindungen zeigten vielversprechende Ergebnisse gegen verschiedene menschliche Krebszelllinien, was sie wertvoll für die Entwicklung neuer Antikrebsmittel macht.

Landwirtschaft: Echtzeit-Thermocycling-Reporterfarbstoff

In der landwirtschaftlichen Forschung werden Benzoxazolderivate als Echtzeit-Thermocycling-Reporterfarbstoffe in PCR-Assays eingesetzt . Diese Anwendung ist entscheidend für den schnellen Nachweis von Krankheitserregern und die Überwachung der genetischen Eigenschaften von Nutzpflanzen.

Industrielle Anwendungen: Optische Aufheller

In der Industrie sind Benzoxazolverbindungen ein integraler Bestandteil der Herstellung von optischen Aufhellern . Diese Substanzen werden in Waschmitteln verwendet, um UV-Licht in sichtbares Licht umzuwandeln und die Helligkeit von Stoffen zu verbessern.

Umweltwissenschaften: Antifungalmittel

Der Benzoxazol-Rest ist bekannt für seine antimykotische Aktivität . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung umweltfreundlicher Antimykotika, die zum Schutz von Nutzpflanzen und natürlichen Ökosystemen eingesetzt werden könnten.

Materialwissenschaften: Synthese bioaktiver Strukturen

Benzoxazolderivate dienen als Ausgangsmaterialien für die Synthese größerer, bioaktiver Strukturen in der Materialwissenschaft . Ihre Stabilität und reaktiven Stellen ermöglichen die Funktionalisierung und führen zur Herstellung neuer Materialien mit gewünschten Eigenschaften.

Biochemie: Pharmakologische Aktivitäten

In der Biochemie zeigen Benzoxazolderivate eine breite Palette pharmakologischer Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und antiparasitärer Wirkungen . Diese Vielseitigkeit ist entscheidend für die Entdeckung neuer biochemischer Wirkstoffe und therapeutischer Medikamente.

Wirkmechanismus

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . The specific targets of this compound would depend on its exact structure and functional groups.

Biochemical Pathways

Benzoxazole derivatives have been found to affect various biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .

Biochemische Analyse

Biochemical Properties

[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine on cells are diverse and can impact various cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. These effects can result in altered cellular functions, including changes in cell proliferation, apoptosis, and metabolic activity .

Molecular Mechanism

At the molecular level, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway in which the enzyme is involved. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. Additionally, the temporal effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine on cellular processes, such as gene expression and metabolic activity, can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can induce toxic effects, including oxidative stress and cellular damage. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of dosage considerations in therapeutic applications .

Metabolic Pathways

[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine within cells and tissues are mediated by various transporters and binding proteins. For example, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells. Once inside the cell, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. For instance, localization to the nucleus may enable [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine to interact with transcription factors and modulate gene expression. Similarly, localization to the mitochondria could influence cellular metabolism and energy production. Understanding the subcellular localization of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine is essential for elucidating its precise biological roles .

Eigenschaften

IUPAC Name |

2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKVOLCOGUHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)

![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)